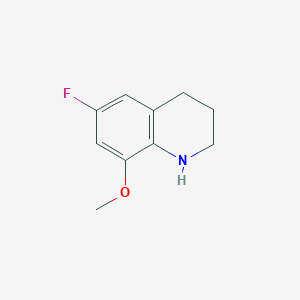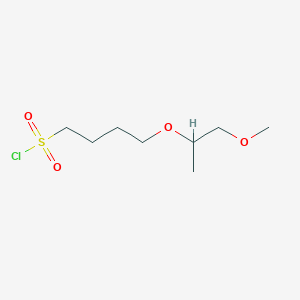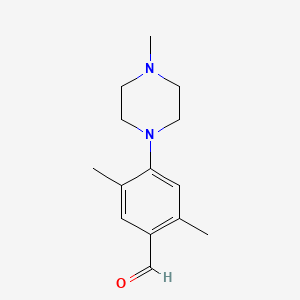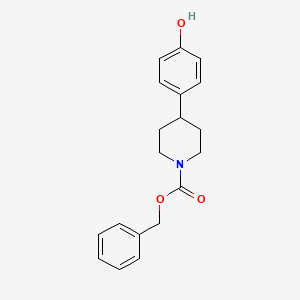
Benzyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate: is a chemical compound that belongs to the piperidine family It is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring, and a 4-hydroxyphenyl group attached to the fourth carbon of the piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Benzyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate typically begins with commercially available starting materials such as 4-hydroxybenzaldehyde and piperidine.
Step 1: The first step involves the formation of an intermediate Schiff base by reacting 4-hydroxybenzaldehyde with piperidine in the presence of an acid catalyst.
Step 2: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Step 3: The final step involves the esterification of the amine with benzyl chloroformate in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate can undergo oxidation reactions, particularly at the hydroxyphenyl group, to form quinones.
Reduction: The compound can be reduced at the carbonyl group to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Benzyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes involving piperidine derivatives.
Medicine:
Drug Development: Due to its structural features, this compound is of interest in the development of new drugs, particularly those targeting the central nervous system.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Benzyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, while the piperidine ring can interact with hydrophobic pockets in the target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Benzyl 4-hydroxy-1-piperidinecarboxylate: Similar structure but lacks the 4-hydroxyphenyl group.
1-Benzyl-4-hydroxypiperidine: Similar structure but lacks the carboxylate group.
N-Benzylpiperidine-4-carboxaldehyde: Similar structure but contains an aldehyde group instead of the hydroxyphenyl group.
Uniqueness: Benzyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate is unique due to the presence of both the benzyl and 4-hydroxyphenyl groups, which confer specific chemical and biological properties. These structural features make it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C19H21NO3 |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
benzyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H21NO3/c21-18-8-6-16(7-9-18)17-10-12-20(13-11-17)19(22)23-14-15-4-2-1-3-5-15/h1-9,17,21H,10-14H2 |
Clave InChI |
XEOZWTHMFHDLNK-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C2=CC=C(C=C2)O)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


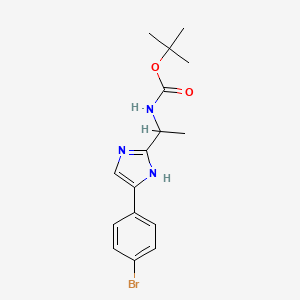
![tert-butyl N-methyl-N-{5-oxa-2-azaspiro[3.4]octan-7-yl}carbamate hydrochloride](/img/structure/B13491557.png)
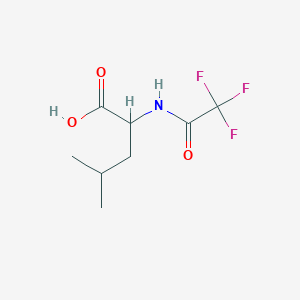
![3-Oxo-3-[4-(trifluoromethyl)phenyl]propanal](/img/structure/B13491577.png)
![3-[4-(Difluoromethoxy)phenyl]oxolan-3-amine hydrochloride](/img/structure/B13491580.png)


